![molecular formula C19H25NO2 B1437552 3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline CAS No. 1040684-90-9](/img/structure/B1437552.png)
3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline
Vue d'ensemble
Description
3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline, also known as EIPE, is a synthetic aniline derivative that has been used in a variety of scientific research applications. It is an important molecule due to its unique properties and its ability to be synthesized easily. EIPE has been studied extensively in recent years and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.
Applications De Recherche Scientifique
Organic Synthesis and Reaction Mechanisms
In the domain of organic chemistry, the compound is involved in reactions that highlight its utility in synthesizing complex molecular structures. For instance, the reaction of α-oxo acids with N-Phenyltriphenylphosphinimine demonstrates the formation of ethyl α-phenyliminocarboxylate and its tautomeric isomers, which are crucial intermediates in synthesizing pyrrolin-ones, showcasing the compound's role in facilitating nucleophilic addition reactions and tautomerization processes (Shin, Ando, & Yoshimura, 1971).
Photometric Analysis
In analytical chemistry, derivatives of the compound have been synthesized for photometric determination of hydrogen peroxide, highlighting its importance in developing sensitive and selective analytical methods. These water-soluble hydrogen donors, such as N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, are crucial in enzymatic assays for hydrogen peroxide detection, demonstrating the compound's versatility in analytical applications (Tamaoku, Ueno, Akiura, & Ohkura, 1982).
Material Science and Catalysis
The compound's derivatives have been explored for their potential in material science and catalysis. For example, the synthesis of quinoxaline derivatives through reactions with 2-cyano-3-hydroxyquinoxaline 1-oxide demonstrates the compound's utility in producing materials with potential electronic and optical properties, which are essential for developing new materials and catalysts (Ahmad, Habib, Iqbal, & Ziauddin, 1965).
Propriétés
IUPAC Name |
3-ethoxy-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-21-17-9-7-8-16(14-17)20-12-13-22-19-11-6-5-10-18(19)15(2)3/h5-11,14-15,20H,4,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPCMZOOKHZQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Furylmethyl)amino]-N-methylpropanamide](/img/structure/B1437469.png)

![2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine](/img/structure/B1437473.png)
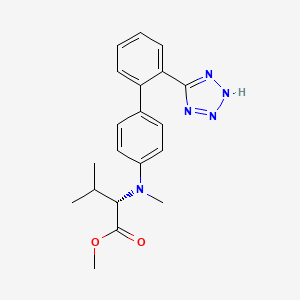
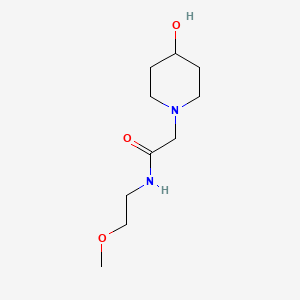
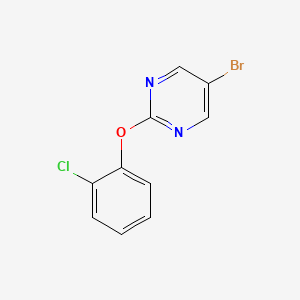

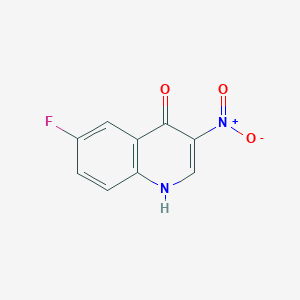
![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)
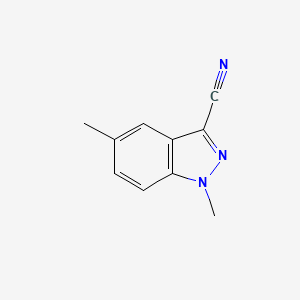
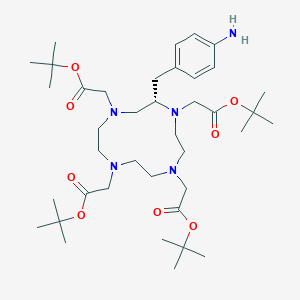

![N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437491.png)
![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)